![molecular formula C17H21ClN2O4 B2588150 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide CAS No. 900006-80-6](/img/structure/B2588150.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

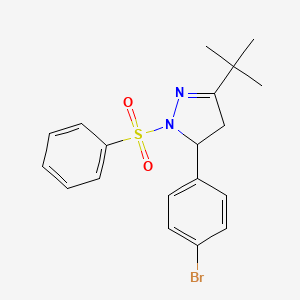

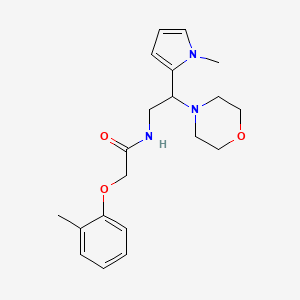

The compound seems to be a complex organic molecule. It appears to contain a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 2-chlorophenyl group, linked by an oxalamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as aldol addition and selective methylation .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the spirocyclic group (1,4-dioxaspiro[4.5]decan-2-ylmethyl) and the aromatic 2-chlorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar oxalamide group could influence its solubility, while the spirocyclic and aromatic groups could influence its stability .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the utility of related compounds in creating both anthranilic acid derivatives and oxalamides. This method is highlighted for its simplicity and high yield, demonstrating the compound's role in facilitating complex synthetic processes (Mamedov et al., 2016).

The preparation and characterization of new vic-dioxime ligands containing the 1,3-dioxolane ring demonstrate the diverse synthetic applications of related spirocyclic compounds. These ligands, used to form metal complexes, underscore the compound's relevance in coordination chemistry (Canpolat & Kaya, 2004).

Biological Activities

Derivatives of spirocyclic compounds, as reported in the synthesis and biological evaluation of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives, have shown promise as potent and selective 5-HT1A receptor agonists. These findings indicate potential applications in neuropsychiatric and neurodegenerative disorder treatments (Franchini et al., 2017).

Another study on N,N'-Bisoxalamides highlighted their role in enhancing the catalytic activity in Cu-catalyzed coupling reactions. This research suggests applications in the development of pharmaceuticals by facilitating more efficient synthesis of complex molecules (Bhunia et al., 2017).

properties

IUPAC Name |

N'-(2-chlorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4/c18-13-6-2-3-7-14(13)20-16(22)15(21)19-10-12-11-23-17(24-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTYNMSDQQCCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)

![11-(2-Chloroacetyl)-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one](/img/structure/B2588068.png)

![8-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588075.png)

![N-cyclopropyl-N-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amine](/img/structure/B2588077.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide](/img/structure/B2588078.png)

![(NZ)-N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine](/img/structure/B2588080.png)

![2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid](/img/structure/B2588083.png)

![2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B2588084.png)

![3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2588087.png)